molecular formula C21H19N3O3 B14929867 3,4-dimethoxy-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide

3,4-dimethoxy-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide

Cat. No.: B14929867
M. Wt: 361.4 g/mol
InChI Key: YUDWFXGPUQMJLZ-BSYVCWPDSA-N
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Description

3,4-DIMETHOXY-N’-[(E)-1-PHENYL-1-(2-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups, a phenyl ring, a pyridyl group, and a benzohydrazide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DIMETHOXY-N’-[(E)-1-PHENYL-1-(2-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3,4-dimethoxybenzohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N’-[(E)-1-PHENYL-1-(2-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: Known for its psychoactive properties and use in neurological research.

    3,4-Dimethoxybenzaldehyde: Used in organic synthesis as a precursor to various other compounds.

    3,4-Dimethoxybenzoic acid: Utilized in the synthesis of pharmaceuticals and other organic compounds.

Uniqueness: 3,4-DIMETHOXY-N’-[(E)-1-PHENYL-1-(2-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]benzamide

InChI

InChI=1S/C21H19N3O3/c1-26-18-12-11-16(14-19(18)27-2)21(25)24-23-20(15-8-4-3-5-9-15)17-10-6-7-13-22-17/h3-14H,1-2H3,(H,24,25)/b23-20+

InChI Key

YUDWFXGPUQMJLZ-BSYVCWPDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C(\C2=CC=CC=C2)/C3=CC=CC=N3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=N3)OC

Origin of Product

United States

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